5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide
Overview
Description
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine, methoxy, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 5-Chloro-4-methoxy-2-methylbenzene. The process can be summarized as follows:
Starting Material: 5-Chloro-4-methoxy-2-methylbenzene.
Sulfonation: The starting material is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling: Large quantities of 5-Chloro-4-methoxy-2-methylbenzene are sulfonated using chlorosulfonic acid in a controlled environment.
Purification: The intermediate sulfonyl chloride is purified to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a phenol derivative.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This can lead to the disruption of essential biological processes in microorganisms, making sulfonamides effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-Methoxy-2-methylbenzenesulfonamide: Lacks the chlorine substitution.
Uniqueness
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-4-methoxy-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWKPVYVUOEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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